molecular formula C18H12N2O2S B11529393 (2E,5E)-5-(2-furylmethylene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(2-furylmethylene)-2-(2-naphthylimino)-1,3-thiazolidin-4-one

Cat. No.: B11529393
M. Wt: 320.4 g/mol
InChI Key: QOGUPQXCUZQZSV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, a furan ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of Furan and Naphthalene Groups: The furan and naphthalene groups are introduced through condensation reactions. The furan ring is often added via a Wittig reaction, while the naphthalene moiety is introduced through an imine formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biology: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(PHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (2E,5E)-5-[(THIOPHEN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of the furan and naphthalene groups in (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts distinct electronic and steric properties, making it particularly interesting for specific applications in medicinal chemistry and materials science.

This detailed article provides a comprehensive overview of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(NAPHTHALEN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-naphthalen-2-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12N2O2S/c21-17-16(11-15-6-3-9-22-15)23-18(20-17)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21)/b16-11+

InChI Key

QOGUPQXCUZQZSV-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N=C3NC(=O)/C(=C\C4=CC=CO4)/S3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C3NC(=O)C(=CC4=CC=CO4)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.